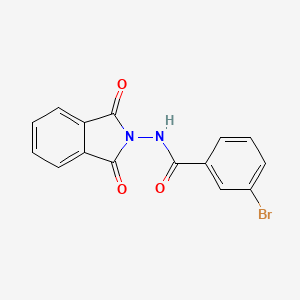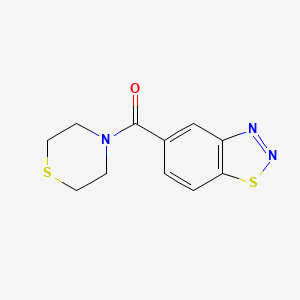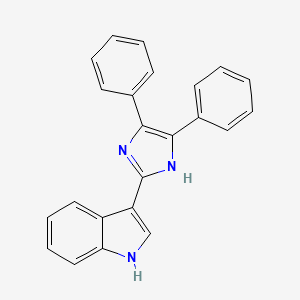![molecular formula C16H10ClN3O2S B5563638 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)
3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a useful research compound. Its molecular formula is C16H10ClN3O2S and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is 343.0182254 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities are often synthesized and characterized using various techniques to understand their crystalline structures and chemical properties. For instance, the synthesis of "6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole" involved different reagents and conditions, followed by characterization through spectroscopic techniques and X-ray crystal structure analysis. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in more complex chemical reactions and materials science (Shivananju Nanjunda-Swamy et al., 2005).
Antifungal and Antibacterial Applications
Research into compounds with the 1,2,4-triazole and thiazole moieties often investigates their potential antifungal and antibacterial properties. For example, studies on similar compounds have explored their effectiveness against specific bacteria and fungi, contributing to the development of new antimicrobial agents. Such research is crucial for identifying novel treatments for infectious diseases and understanding the mechanisms of action of these compounds (N. Mohammadhosseini et al., 2009).
Photophysical Properties and Applications
Certain compounds within this chemical class are studied for their photophysical properties, which can lead to applications in materials science, such as the development of photosensitizers or components in optoelectronic devices. Investigations into how these compounds interact with light and the subsequent electronic transitions can inform their potential use in solar cells, light-emitting diodes (LEDs), and as photoacid generators in photolithography processes (M. Amati et al., 2010).
Antitumor Activity
The exploration of novel compounds for their anticancer properties is a significant area of pharmaceutical research. Compounds similar to "3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one" have been synthesized and evaluated for their potential anti-HIV and antitumor activities. This research contributes to the ongoing search for new chemotherapeutic agents and helps in understanding the structure-activity relationships critical for drug design (Kang-chien Liu et al., 1993).
Propriétés
IUPAC Name |
(6Z)-3-(2-chlorophenyl)-6-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S/c1-9-6-7-10(22-9)8-13-15(21)20-14(18-19-16(20)23-13)11-4-2-3-5-12(11)17/h2-8H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOMYOAOGOZGQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-3-(2-chlorophenyl)-6-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)



![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)